molecular formula C20H22N2O2 B4629025 3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide

Cat. No.: B4629025
M. Wt: 322.4 g/mol
InChI Key: UFANZBVZCYMAJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide is a useful research compound. Its molecular formula is C20H22N2O2 and its molecular weight is 322.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide is 322.168127949 g/mol and the complexity rating of the compound is 417. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticonvulsant Activity and Drug Design

A notable application of 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives is in the development of hybrid compounds with anticonvulsant properties. These compounds combine chemical fragments from well-known antiepileptic drugs like ethosuximide, levetiracetam, and lacosamide. Studies have identified several derivatives with broad spectra of activity across preclinical seizure models. For instance, one derivative demonstrated high protection in the maximal electroshock (MES) test, the subcutaneous pentylenetetrazole (scPTZ) test, and the six-hertz (6 Hz) model of pharmacoresistant limbic seizures, without impairing motor coordination in animals. This suggests a potential for these derivatives in creating more effective and safer antiepileptic drugs (Kamiński et al., 2015).

Photooxidation Retardants in Polymers

Another research direction explores the use of 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide derivatives as photooxidation retardants in polymers. These compounds, through their structural characteristics, including double hydrogen bonding, act as UV absorbers, protecting polymers from degradation caused by exposure to UV light. Such applications are crucial in extending the lifespan of polymer-based products by preventing their photooxidative degradation (Hanna & Girges, 1990).

Pharmacokinetics and Metabolism in Drug Development

In drug development, understanding the pharmacokinetics and metabolism of compounds is crucial. Research on selective androgen receptor modulators (SARMs), including those based on the 3-phenyl-N-[4-(1-pyrrolidinylcarbonyl)phenyl]propanamide structure, reveals these compounds exhibit low clearance, moderate volume of distribution, and extensive metabolism in rats. Such studies provide essential insights into designing compounds with ideal pharmacokinetic profiles for androgen-dependent diseases, highlighting the importance of molecular properties in drug development (Wu et al., 2006).

Properties

IUPAC Name

3-phenyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c23-19(13-8-16-6-2-1-3-7-16)21-18-11-9-17(10-12-18)20(24)22-14-4-5-15-22/h1-3,6-7,9-12H,4-5,8,13-15H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFANZBVZCYMAJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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